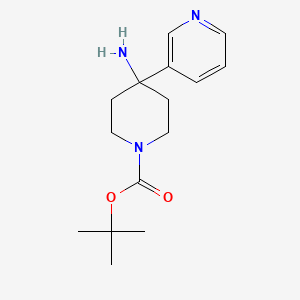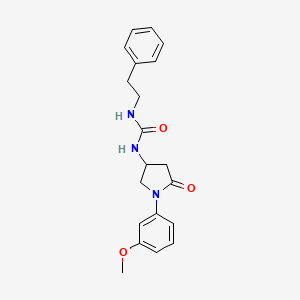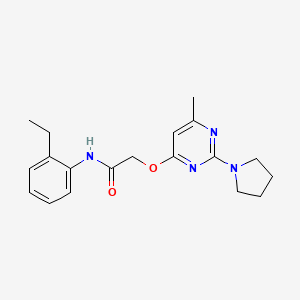![molecular formula C19H13BrCl2N2O2S B2508295 [2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate CAS No. 478031-19-5](/img/structure/B2508295.png)
[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate (hereafter referred to as “2BSP-N-DCC”) is a synthetic compound that has been studied for a variety of scientific research applications. It is a member of the carbamate family of compounds, which are organic compounds containing a carbamate group. This compound has been studied extensively due to its unique properties and potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Antipathogenic Activity
- Synthesized acylthioureas, including derivatives related to the mentioned carbamate, have shown significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to grow in biofilms. This suggests potential for the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Antimicrobial Activity
- Novel sulfonamide hybrids, including sulfonamide carbamates and acyl-thiourea scaffolds, have been synthesized and evaluated for antimicrobial activities. Certain derivatives exhibited strong activity against tested bacteria, indicating the potential of these compounds in antimicrobial applications (Hussein, 2018).
Anti-Helicobacter pylori Activity
- A set of carbamates derived from a similar structure displayed potent and selective activities against the gastric pathogen Helicobacter pylori. These compounds met significant in vitro microbiological criteria required for novel anti-H. pylori agents (Carcanague et al., 2002).
Antituberculosis and Cytotoxicity Studies
- Some 3-heteroarylthioquinoline derivatives, related to the carbamate structure, have shown promising in vitro antituberculosis activity and cytotoxicity, indicating potential applications in antituberculosis therapies (Chitra et al., 2011).
Anticancer Activity
- Certain derivatives of carbamates have shown potent cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents (Salehi et al., 2016).
Fungicidal Activities
- Methyl N-methoxy-N-[2-substituent-4-chloro-3(2H)-pyridazinone-5-yl-oxymethyl(or mercaptomethyl)phenyl]carbamates, similar to the queried compound, have demonstrated fungicidal activities against various fungi, suggesting potential in agricultural applications (Wei-dong & Southern, 2005).
Insecticidal Properties
- Carbamate insecticides, including multisubstituted chloro- and methyl-phenyl N-methylcarbamates, have been studied for their toxicity to insects and their anticholinesterase activity, indicating potential use in pest control (Metcalf et al., 1963).
Eigenschaften
IUPAC Name |
[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrCl2N2O2S/c20-13-3-5-17(6-4-13)27-18-12(2-1-7-23-18)11-26-19(25)24-16-9-14(21)8-15(22)10-16/h1-10H,11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWFZLANLXJENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Br)COC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrCl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2508213.png)
![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2508215.png)
![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2508219.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508221.png)

![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2508224.png)
![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2508225.png)
![ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2508228.png)
![2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2508232.png)


